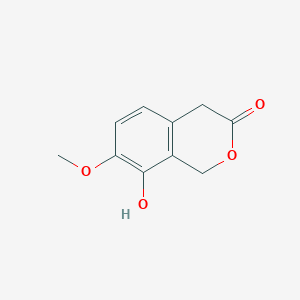

8-Hydroxy-7-methoxyisochroman-3-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10O4 |

|---|---|

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

8-hydroxy-7-methoxy-1,4-dihydroisochromen-3-one |

InChI |

InChI=1S/C10H10O4/c1-13-8-3-2-6-4-9(11)14-5-7(6)10(8)12/h2-3,12H,4-5H2,1H3 |

InChI-Schlüssel |

PZTVBZDAJNKZRM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(CC(=O)OC2)C=C1)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Distribution in Fungal Systems

Fungi, known for their prolific production of a vast array of secondary metabolites, are the principal sources of isochromanone compounds. These compounds are biosynthesized through complex enzymatic pathways and are often isolated as part of a larger family of structurally related molecules.

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant reservoir of bioactive natural products. While direct isolation of 8-Hydroxy-7-methoxyisochroman-3-one is not extensively documented, closely related analogs have been identified from these symbiotic microorganisms. For instance, the endophytic fungus Botryosphaeria dothidea KJ-1, isolated from the stem bark of Melia azedarach, has been shown to produce 7-hydroxy-1-isochromanone. nih.gov This highlights the potential of endophytic fungi associated with the Meliaceae family as producers of a diverse range of lactones and other secondary metabolites. nih.gov

The production of such compounds by endophytes suggests a complex interplay between the fungus and its host plant, where the synthesis of these metabolites may play a role in the symbiotic relationship.

The marine environment is another rich source of fungal biodiversity and, consequently, novel chemistry. Marine-derived fungi, particularly from the genus Penicillium and Aspergillus, have proven to be a fertile ground for the discovery of isochromanone and isocoumarin (B1212949) derivatives. bohrium.comnih.govresearchgate.net Chemical investigations of a marine-derived Penicillium sp. led to the isolation of new isobenzofuranones and isochromenones. bohrium.comnih.gov Similarly, a fungal strain of Fusarium graminearum isolated from a shallow-water volcanic rock in Hawaii yielded an undescribed isochromanone among other specialized metabolites. nih.gov

Co-cultivation techniques have also been employed to induce the production of otherwise silent biosynthetic gene clusters. For example, the co-cultivation of the marine fungus Cosmospora sp. with the phytopathogen Magnaporthe oryzae led to the induced production of several isochromanones, including new derivatives named soudanones H and I. mdpi.comnih.gov This demonstrates that microbial competition can be a powerful tool for unlocking novel chemical diversity, including various isochromanone analogs. mdpi.comnih.gov

| Producing Fungus | Habitat/Host | Isolated Isochromanone Analogues | Reference |

| Botryosphaeria dothidea KJ-1 | Endophyte from Melia azedarach | 7-hydroxy-1-isochromanone | nih.gov |

| Penicillium sp. | Marine-derived | Isobenzofuranones, Isocoumarins | bohrium.comnih.gov |

| Fusarium graminearum FM1010 | Marine-derived (volcanic rock) | Undescribed isochromanone | nih.gov |

| Cosmospora sp. (co-cultured) | Marine-derived | Soudanones A, D, E, H, I | mdpi.comnih.gov |

| Aspergillus sp. 085242 | Mangrove endophyte | Isocoumarins | researchgate.net |

Occurrence in Plant-Associated Microorganisms

Beyond the specific niche of endophytic fungi, other microorganisms associated with plants also contribute to the chemical landscape of isochromanones. As previously noted, the endophytic fungus Botryosphaeria dothidea KJ-1, isolated from the symptomless tissue of the stem bark of Melia azedarach L., produces a variety of secondary metabolites, including an isochromanone derivative. nih.gov The production of these compounds by plant-associated microbes underscores the importance of exploring these ecological niches for novel natural products.

Isolation Techniques for Biological Matrices

The isolation of this compound and its analogs from complex biological matrices, such as fungal cultures or plant tissues, requires a multi-step approach involving extraction and chromatographic purification.

The initial step in isolating isochromanones from fungal cultures typically involves extraction with an organic solvent. Fungal biomass and the fermentation broth are often separated, and both can be extracted to ensure the recovery of intracellular and extracellular metabolites. Common solvents used for this purpose include ethyl acetate (B1210297), methanol, and chloroform, chosen for their ability to dissolve a wide range of organic compounds. researchgate.net

For instance, a standardized micro-scale extraction procedure for fungal cultures involves using an ultrasonic bath to extract fungal plugs with a suitable solvent. nih.gov This allows for a rapid and efficient preparation of extracts for further analysis. nih.gov In larger-scale extractions, the fungal culture is often extracted with ethyl acetate, which is then evaporated to yield a crude extract containing a mixture of secondary metabolites. researchgate.net

Following extraction, the crude extract, which contains a complex mixture of compounds, must be subjected to various chromatographic techniques to isolate the target isochromanone. nih.gov Column chromatography is a fundamental and widely used method for the initial fractionation of the crude extract. nih.gov Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

A typical purification scheme might involve the following steps:

Initial fractionation of the crude extract using column chromatography on silica gel with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system.

Further purification of the resulting fractions by repeated column chromatography on different stationary phases, like Sephadex LH-20, to separate compounds based on size and polarity.

Final purification to obtain the pure compound is often achieved using high-performance liquid chromatography (HPLC), frequently with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol. nih.gov

The isolation of specific compounds is guided by analytical techniques such as thin-layer chromatography (TLC) and HPLC, which are used to monitor the separation process and identify fractions containing the desired compound.

| Technique | Stationary Phase | Mobile Phase (Example) | Purpose | Reference |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Initial fractionation of crude extract | nih.gov |

| Gel Filtration | Sephadex LH-20 | Methanol | Separation based on size | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Final purification of the target compound | nih.gov |

Biosynthetic Pathways and Genetic Foundations

Polyketide Synthase (PKS) Pathway Elucidation

The foundation of isochromanone biosynthesis lies in the activity of polyketide synthases, large multidomain enzymes that catalyze the iterative condensation of small acyl-CoA units. nih.gov Fungal PKSs, in particular, are known for their iterative nature, where a single set of catalytic domains is used repeatedly to construct the polyketide chain. nih.gov

The journey of polyketide synthesis begins with a "starter" unit, typically acetyl-CoA, which is loaded onto the ketosynthase (KS) domain of the PKS. youtube.com Subsequently, "extender" units, most commonly malonyl-CoA, are loaded onto the acyl carrier protein (ACP) domain. rasmusfrandsen.dkyoutube.com The key chain-building reaction is a Claisen condensation, where the KS domain catalyzes the decarboxylative condensation of the malonyl-ACP with the growing polyketide chain attached to the KS domain. rasmusfrandsen.dkyoutube.com This process of elongation is repeated, with each cycle adding a two-carbon unit to the growing polyketide backbone. youtube.com

The selection and incorporation of starter and extender units are critical for determining the final structure of the polyketide. The acyltransferase (AT) domain acts as a gatekeeper, selecting the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) for each condensation step. youtube.com

Beyond the core domains (KS, AT, and ACP), other domains within the PKS orchestrate the modification and cyclization of the polyketide chain, leading to a vast diversity of chemical structures. These can include ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which modify the β-keto group formed after each condensation. rasmusfrandsen.dkyoutube.com

A particularly important domain for the formation of aromatic polyketides like isochromanones is the Claisen-type cyclase (CLC) domain, which is often found as part of the thioesterase (TE) domain in fungal iterative PKSs. nih.gov The TE/CLC domain catalyzes the C-C ring closure reaction, which is a crucial step in forming the characteristic ring structures of these compounds. nih.gov This domain provides a mechanism for product release from the PKS enzyme that is distinct from simple hydrolysis. nih.gov The TE/CLC domain's catalytic triad (B1167595) is essential for this cyclization activity, and its hydrophobic substrate-binding chamber helps to correctly position the polyketide chain for ring formation. nih.gov

Enzymatic Steps in Isochromanone Biogenesis

The biosynthesis of an isochromanone ring system involves a series of coordinated enzymatic reactions. Following the assembly of the polyketide chain by the PKS, tailoring enzymes come into play to modify the initial polyketide intermediate. These modifications can include hydroxylations, methylations, and oxidations, which are crucial for the final structure and biological activity of the molecule.

For instance, in the biosynthesis of the related isocoumarin (B1212949), reticulol, it is proposed that the polyketide synthase produces an initial enzyme-free intermediate, 6,8-dihydroxy-3,7-dimethylisocoumarin. researchgate.net Subsequent enzymatic steps, likely involving oxidoreductases and methyltransferases, would then modify this core structure. In the case of 8-Hydroxy-7-methoxyisochroman-3-one, a key step would be the methylation of the hydroxyl group at the C-7 position, a reaction typically catalyzed by an O-methyltransferase enzyme.

The table below outlines the general enzymatic steps and the enzymes likely involved in the biogenesis of an isochromanone core structure.

| Enzymatic Step | Enzyme/Domain | Function |

| Polyketide Chain Assembly | Polyketide Synthase (PKS) | Iterative condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone. |

| Cyclization/Aromatization | Thioesterase/Claisen-type Cyclase (TE/CLC) | Catalyzes the intramolecular C-C bond formation to create the isochromanone ring system. |

| Hydroxylation | Cytochrome P450 Monooxygenase | Introduces hydroxyl groups at specific positions on the aromatic ring. |

| Methylation | O-Methyltransferase (OMT) | Transfers a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group, forming a methoxy (B1213986) group. |

| Reduction | Reductase | May be involved in the reduction of the C-3 carbonyl group to a hydroxyl, which is then lactonized. |

Comparative Analysis of Biosynthetic Pathways for Isochromanone Derivatives

The biosynthetic pathways for various isochromanone derivatives share a common foundation in the PKS machinery but diverge in the "tailoring" steps, leading to a wide array of final products. The genetic basis for this diversity lies in the biosynthetic gene clusters (BGCs), which are contiguous sets of genes responsible for the production of a specific secondary metabolite. nih.govresearchgate.net

A comparative analysis of BGCs for different isochromanones reveals variations in the complement of tailoring enzymes. For example, the BGC for one isochromanone might contain a specific O-methyltransferase that acts on a particular hydroxyl group, while the BGC for another might lack this enzyme or possess one with different regioselectivity. nih.gov Similarly, the presence or absence of specific hydroxylases, oxidases, and reductases within the gene cluster dictates the final decoration of the isochromanone scaffold.

The study of homologous biosynthetic gene clusters, such as those for the cyanosporasides, has provided insights into the molecular basis for functional group diversity in related natural products. nih.gov By comparing the gene clusters, researchers can correlate the presence of specific genes with the observed chemical modifications.

The table below presents a hypothetical comparison of biosynthetic gene clusters for two different isochromanone derivatives, highlighting the potential differences in their genetic makeup.

| Gene/Enzyme | Isochromanone Derivative A BGC | Isochromanone Derivative B BGC | Postulated Function |

| PKS | Present | Present | Core polyketide chain synthesis |

| TE/CLC | Present | Present | Cyclization and release of the polyketide |

| P450 Hydroxylase 1 | Present | Present | Hydroxylation at C-8 |

| P450 Hydroxylase 2 | Absent | Present | Hydroxylation at C-5 |

| O-Methyltransferase | Present (specific for C-7) | Present (specific for C-6) | Regiospecific methylation |

| Transcription Factor | Present | Present | Regulation of gene cluster expression |

Heterologous Expression Systems for Biosynthetic Pathway Engineering

Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer into a more tractable host organism, has become a powerful tool for studying and engineering natural product biosynthesis. nih.govsunyempire.edu This approach allows for the production of compounds from organisms that are difficult to cultivate in the laboratory and facilitates the manipulation of biosynthetic pathways to create novel derivatives.

Fungal hosts, particularly Aspergillus oryzae, have emerged as versatile platforms for the heterologous expression of fungal PKS gene clusters. nih.govsunyempire.eduuni-hannover.denih.gov A. oryzae possesses the necessary cellular machinery, such as phosphopantetheinyl transferases, to activate fungal PKSs and can correctly process introns from the expressed genes. sunyempire.edu The overexpression of global regulators, such as LaeA, in the host strain can further enhance the expression of heterologous biosynthetic gene clusters. sunyempire.edu

Successful heterologous expression has been demonstrated for various polyketides, including the production of triketide lactone, the product of a bacterial modular PKS, in A. oryzae. uni-hannover.deresearchgate.net This required metabolic engineering of the host to provide the necessary precursors, such as (2S)-methylmalonyl-CoA. uni-hannover.deresearchgate.net

The choice of the heterologous host is critical and depends on factors such as the origin of the BGC, the required precursors, and the complexity of the post-PKS modifications.

| Host System | Advantages | Considerations | Examples of Expressed Polyketides |

| Aspergillus oryzae | Efficient expression of fungal PKSs, correct intron splicing, established genetic tools. sunyempire.edu | May require metabolic engineering for non-native precursors. | Monacolin K, Terrequinone A, ACR Toxin. nih.govsunyempire.edu |

| Saccharomyces cerevisiae | Well-characterized genetics, rapid growth. | May require codon optimization and removal of introns from fungal genes. | Triketide lactone (from bacterial PKS). nih.gov |

| Escherichia coli | Rapid growth, simple genetics, low-cost cultivation. | Often fails to express functional fungal PKSs due to lack of post-translational modifications and incorrect protein folding. | Not typically used for complex fungal PKSs. |

Chemical Synthesis and Derivatization Strategies

Development of Total Synthesis Routes for Isochromanone Scaffolds

The construction of the isochromanone framework is a key challenge in the total synthesis of these compounds. Various strategies have been developed to achieve this, often focusing on the formation of the heterocyclic ring.

A common and direct approach to isochromanone synthesis involves the use of substituted phenylacetic acids as starting materials. For instance, the synthesis of 3-isochromanone (B1583819) can be achieved from o-tolylacetic acid. This process involves the chlorination of the methyl group using sulfuryl chloride in the presence of a free radical initiator like 2,2'-azobisisobutyronitrile (AIBN) to form 2-chloromethylphenylacetic acid. Subsequent ring closure of this intermediate is accomplished by treatment with a base, such as potassium bicarbonate, to yield the desired 3-isochromanone. google.com This method provides an industrially viable route due to the use of inexpensive reagents. google.com

An alternative to base-mediated cyclization is a process where the o-chloromethylphenylacetic acid undergoes thermal cyclization at temperatures between 100 to 250°C, eliminating hydrogen chloride directly to form the isochromanone. google.com This approach avoids the formation of salt byproducts. google.com

The synthesis of substituted isochromanones often requires the regiospecific introduction of carbon units. One strategy involves the reaction of 3,5-dimethoxyhomophthalic anhydride (B1165640) with an acyl chloride, such as hexanoyl chloride, in the presence of a guanidine (B92328) base and triethylamine. This reaction leads to the formation of a dimethoxy-substituted isocoumarin (B1212949). eurjchem.com Subsequent selective demethylation can then provide the desired hydroxy-methoxy substitution pattern. eurjchem.com

Synthetic Transformations for Functional Group Modifications

Once the isochromanone scaffold is in place, further modifications of the functional groups are often necessary to produce the target molecule or a library of derivatives for structure-activity relationship studies.

Selective demethylation is a critical step in the synthesis of phenolic isochromanones from their methoxy (B1213986) precursors. The choice of demethylating agent is crucial to avoid unwanted side reactions. For example, anhydrous aluminum chloride in an ethereal solution has been shown to be effective for the selective demethylation of the 5-methoxyl group in flavanones, a related class of heterocyclic compounds. ias.ac.in This method is often preferred over reagents like aluminum chloride in nitrobenzene (B124822) or hydrobromic acid, which can cause demethylation at other positions or ring isomerization. ias.ac.in

In the context of isocoumarin synthesis, regioselective demethylation of 6,8-dimethoxy-3-pentylisocoumarin has been successfully achieved using anhydrous aluminum chloride to furnish the corresponding 8-hydroxy-6-methoxy derivative. eurjchem.com Biocatalytic approaches using enzymes like Rieske monooxygenases are also being explored for the selective demethylation of aryl methyl ethers, offering a green chemistry alternative. nih.gov These enzymes can selectively cleave the methyl ether at the meta position relative to a carboxylic acid group on the aromatic ring. nih.gov

The synthesis of ester and ether derivatives of hydroxylated isochromans is a common strategy to explore the impact of these functional groups on biological activity. Standard procedures for esterification and etherification are typically employed. For instance, the synthesis of ether derivatives of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman (B1210730) was achieved from a dimethoxy precursor, which was then selectively demethylated. acs.org Similarly, ester derivatives can be prepared by reacting the hydroxyl group with the appropriate acyl chloride or anhydride. The synthesis of various ester derivatives of 7-hydroxycoumarins has been reported, demonstrating the feasibility of this approach for modifying hydroxylated heterocyclic compounds. mdpi.com The synthesis of 8-alkoxy-substituted quinaldines has been accomplished through the reaction of 8-hydroxy-2-methylquinoline with alkyl halides in the presence of a base in DMF. nih.gov

Intramolecular Cyclization Reactions in Isochromane Formation

Intramolecular cyclization is a fundamental strategy for the formation of the isochromanone ring system. wikipedia.org These reactions are often favored over their intermolecular counterparts due to the proximity of the reacting functional groups within the same molecule, which leads to a lower entropic cost. wikipedia.org The formation of five- and six-membered rings, such as the dihydropyranone ring of isochromanones, is particularly rapid. wikipedia.org

One method for isochromanone synthesis involves the intramolecular cyclization of an o-halomethylphenylacetic acid. For example, 2-chloromethylphenylacetic acid can be cyclized to 3-isochromanone using a base. google.com Another approach involves the intramolecular addition of a hydroxyl group to a carboxylic acid, forming a lactone. This type of cyclization can be catalyzed by acid. youtube.com Metal-free intramolecular alkoxylation-initiated cascade cyclizations have also been developed for the synthesis of functionalized 3-isochromanones. rsc.org

The regioselectivity of the cyclization, often described by the terms exo and endo closure, is an important consideration. In the formation of isochromanone-type structures, the cyclization typically proceeds via an exo closure to form the six-membered ring. libretexts.org

Lewis Acid-Catalyzed Cyclizations (e.g., Titanium(IV) Chloride)

Lewis acids are crucial catalysts in organic synthesis, promoting reactions by activating functional groups. Titanium(IV) chloride (TiCl₄) is a potent Lewis acid frequently used to facilitate the intramolecular cyclization needed to form the isochromanone ring system. mdpi.comsigmaaldrich.com Its effectiveness stems from its ability to coordinate with oxygen-containing functional groups, such as aldehydes, rendering them more electrophilic and susceptible to nucleophilic attack. wikipedia.org

In a synthetic approach analogous to the formation of 8-Hydroxy-7-methoxyisochroman-3-one, a key step involves a TiCl₄-promoted cyclization. mdpi.com This reaction transforms an acetal (B89532) precursor into an isochromanol. mdpi.com The isochromanol, which contains the core heterocyclic structure, can then be oxidized in a subsequent step to yield the target isochromanone. mdpi.com The Lewis acid's role is to activate the acetal, facilitating the ring-closing attack by the aromatic ring to form the new heterocyclic ring. Other Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃), Copper(II) triflate (Cu(OTf)₂), and Iron(III) chloride (FeCl₃), have also been shown to effectively catalyze the synthesis of various cyclic ethers. nih.gov

Oxa-Pictet–Spengler Cyclization in Analogous Systems

The Oxa-Pictet-Spengler reaction is a variation of the classic Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org In the "oxa" variant, a β-arylethanol is used, leading to the formation of oxygen-containing heterocycles like isochromans. mdpi.comliv.ac.uk This reaction proceeds through the formation of an electrophilic intermediate, which then undergoes an intramolecular electrophilic substitution with the electron-rich aromatic ring to close the loop. wikipedia.org

This strategy has been successfully employed to construct the isochromanone moiety. mdpi.com For instance, a synthesis starting from m-anisaldehyde uses an Oxa-Pictet-Spengler type strategy to produce an isochromanone embodying the core ring system. mdpi.com The versatility of this reaction is demonstrated in its application to synthesize a range of 1-substituted isochromans. liv.ac.uk In these syntheses, various Lewis acids, including Iron(II) triflate (Fe(OTf)₂), have proven to be efficient catalysts, often functioning under mild conditions with water as the only byproduct. liv.ac.uk The reaction has also been extended to the stereoselective synthesis of complex, sugar-fused isochromanones, which are bergenin-type molecules. nih.gov

Reduction Chemistry of 3,4-Dihydroisocoumarins to Isochromans

The conversion of 3,4-dihydroisocoumarins (which are lactones, or cyclic esters) to the corresponding isochromans (cyclic ethers) is a key reductive transformation. This process typically involves the reduction of the carbonyl group at the 3-position.

Chemical reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. researchgate.net Research has demonstrated that the reduction of unsaturated precursors, such as isochromene derivatives, with sodium borohydride in ethanol (B145695) can lead to the formation of the fully saturated isochroman (B46142) ring system. researchgate.net The reaction conditions can be tuned to control the extent of reduction. For example, in certain systems, the reduction occurs readily at the 1-position, followed by further reductive steps to yield the fully reduced isochroman. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms within 8-Hydroxy-7-methoxyisochroman-3-one can be mapped out.

1D NMR (¹H, ¹³C) for Backbone Assignment

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Key signals for this compound include those for the aromatic protons, the methylene (B1212753) protons of the isochroman (B46142) ring, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. compoundchem.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, characteristic signals include those for the carbonyl carbon of the lactone, the aromatic carbons, the methylene carbons, and the methoxy carbon.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - |

| 2 | - | - |

| 3 | - | 194.19 |

| 4 | - | - |

| 4a | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 8a | - | - |

| 7-OCH₃ | 3.9 (s, 3H) | 56.5 |

| 8-OH | - | - |

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. Data presented is a representative compilation.

2D NMR (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.orgresearchgate.netemerypharma.com It helps to piece together the spin systems within the molecule, such as the aromatic protons and the methylene groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comcolumbia.eduyoutube.com It allows for the unambiguous assignment of which proton is attached to which carbon. youtube.comcolumbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.comresearchgate.net It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the methoxy group to the aromatic ring. columbia.eduyoutube.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a powerful tool for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound, HR-ESI-MS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of C₁₀H₁₀O₄. bldpharm.com

Vibrational (IR) and Electronic (UV) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands for this compound would include:

A broad O-H stretching band for the hydroxyl group.

C-H stretching bands for the aromatic and aliphatic protons.

A strong C=O stretching band for the lactone carbonyl group.

C-O stretching bands for the ether and lactone functionalities.

C=C stretching bands for the aromatic ring.

Ultraviolet-Visible (UV) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The aromatic ring system in this compound acts as a chromophore and will exhibit characteristic absorption maxima in the UV region. The position and intensity of these absorptions can be influenced by the substituents on the aromatic ring. researchgate.net

Chiral Analysis and Absolute Configuration Assignment

Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation

Since this compound can exist as enantiomers if it possesses a chiral center, Circular Dichroism (CD) spectroscopy can be employed to investigate its stereochemistry. CD measures the differential absorption of left- and right-circularly polarized light. harvard.edujascoinc.com A non-zero CD spectrum indicates the presence of a chiral molecule. The shape and sign of the Cotton effects in the CD spectrum can be used, often in conjunction with theoretical calculations, to determine the absolute configuration (R or S) of the chiral center(s) in the molecule. harvard.edujascoinc.comresearchgate.net

Modified Mosher's Method for Chiral Center Determination

The Modified Mosher's method is a powerful NMR spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols. This method involves the formation of diastereomeric esters with the chiral derivatizing agents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA esters relative to the substituents around the chiral center of the alcohol leads to discernible differences in the proton NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center.

In the case of this compound, the hydroxyl group at the C-8 position would be esterified with both (R)- and (S)-MTPA chlorides to yield the corresponding diastereomeric MTPA esters.

Detailed Research Findings

A comprehensive literature search did not yield specific studies applying the Modified Mosher's Method to this compound. However, based on the established principles of this method, a hypothetical analysis can be described. The protons on either side of the newly formed ester linkage would experience different shielding or deshielding effects from the anisotropic phenyl ring of the MTPA moiety.

By analyzing the sign of the Δδ values for the protons adjacent to the C-8 stereocenter, the absolute configuration could be assigned. A positive Δδ value for protons on one side of the molecule and a negative Δδ value for those on the other side would allow for the construction of a model that reveals the absolute stereochemistry at C-8.

Hypothetical ¹H NMR Chemical Shift Data for Mosher's Method Analysis of this compound

| Proton | Hypothetical δ for (S)-MTPA Ester (ppm) | Hypothetical δ for (R)-MTPA Ester (ppm) | Hypothetical Δδ (δS - δR) |

| H-a | 4.52 | 4.48 | +0.04 |

| H-b | 4.35 | 4.40 | -0.05 |

| OCH₃ | 3.90 | 3.91 | -0.01 |

| H-x | 6.80 | 6.82 | -0.02 |

| H-y | 7.15 | 7.12 | +0.03 |

This table is for illustrative purposes only and does not represent actual experimental data.

Structural Diversity and Analogues of 8 Hydroxy 7 Methoxyisochroman 3 One

Naturally Occurring Isochromanone and Dihydroisocoumarin Derivatives

Fungi are prolific producers of isochromanone and dihydroisocoumarin derivatives, which are often polyketide-derived secondary metabolites. semanticscholar.org These natural products feature a range of substituents, with hydroxyl, methoxy (B1213986), methyl, and halogen groups being common, leading to a vast library of natural analogues.

Hydroxylation and methoxylation are common biosynthetic modifications in fungal polyketides, significantly influencing the properties of the resulting isochromanone derivatives. These substitutions are frequently observed on the benzene (B151609) ring of the dihydroisocoumarin core. For instance, several hydroxylated and methoxylated analogues have been isolated from various fungal species, demonstrating nature's ability to generate structural diversity.

A notable example is (3S)-3,4-dihydro-8-hydroxy-7-methoxy-3-methylisocoumarin, an analogue of the title compound, which was isolated from the endophytic fungus Xylaria sp. mdpi.com The fungus Hypoxylon sp. has been found to produce a series of isocoumarin (B1212949) derivatives, termed hypoxymarins, which also feature hydroxyl and methoxy groups. nih.gov The comparison of soudanone A with its hydroxylated counterpart, soudanone E, both isolated from Cosmospora sp., illustrates how a simple hydroxylation can create a new natural analogue. nih.gov Mellein (B22732) and its hydroxylated derivatives, such as 7-hydroxymellein and 4,7-dihydroxymellein from Penicillium sp., and 5,6-dihydroxymellein, are classic examples of hydroxylated dihydroisocoumarins found in fungi. nih.govnih.gov

Table 1: Examples of Naturally Occurring Hydroxylated and Methoxylated Isochromanone/Dihydroisocoumarin Derivatives from Fungi

| Compound Name | Substitution Pattern | Source Organism | Citation |

| (3S)-3,4-dihydro-8-hydroxy-7-methoxy-3-methylisocoumarin | 8-hydroxy, 7-methoxy, 3-methyl | Xylaria sp. | mdpi.com |

| Soudanone E | Hydroxylated soudanone A | Cosmospora sp. | nih.gov |

| (R)-7-Hydroxymellein | 7-hydroxy, 3-methyl | Penicillium sp. | mdpi.com |

| (3R,4R)-4,7-Dihydroxymellein | 4,7-dihydroxy, 3-methyl | Penicillium sp. | mdpi.com |

| 5,6-Dihydroxymellein | 5,6-dihydroxy, 3-methyl | Fungi | nih.gov |

| Hypoxymarin A | Contains hydroxy and methoxy groups | Hypoxylon sp. | nih.gov |

In addition to hydroxylation and methoxylation, chlorination and methylation are other important biosynthetic modifications that contribute to the structural diversity of fungal isochromanones. Halogenases in fungi can incorporate chlorine atoms into the molecular scaffold, often enhancing biological activity. nih.gov

Examples of chlorinated dihydroisocoumarins include 5-chloro-6-hydroxymellein and 5-chloro-4,6-dihydroxymellein, which have been isolated from fungi. nih.gov A deep-sea-derived Spiromastix fungus was found to produce new chlorinated isocoumarins, spiromastimelleins A and B. nih.govelsevierpure.com Methylation, distinct from the presence of a methoxy group, involves the addition of a methyl group, typically at a carbon atom. The compound (3S)-3,4-dihydro-8-hydroxy-7-methoxy-3-methylisocoumarin is a prime example of a methylated analogue, featuring a methyl group at the C-3 position of the isochromanone ring. mdpi.com

Table 2: Examples of Naturally Occurring Chlorinated and Methylated Isochromanone/Dihydroisocoumarin Derivatives from Fungi

| Compound Name | Key Substitution | Source Organism | Citation |

| 5-Chloro-6-hydroxymellein | 5-chloro | Fungi | nih.gov |

| 5-Chloro-4,6-dihydroxymellein | 5-chloro | Fungi | nih.gov |

| Spiromastimellein A | Chlorinated | Spiromastix sp. | nih.govelsevierpure.com |

| Spiromastimellein B | Chlorinated | Spiromastix sp. | nih.govelsevierpure.com |

| (3S)-3,4-dihydro-8-hydroxy-7-methoxy-3-methylisocoumarin | 3-methyl | Xylaria sp. | mdpi.com |

Synthetically Modified Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For isochromanones, these studies involve the synthesis of various analogues to identify key structural features responsible for their effects. nih.gov Synthetic chemistry provides the tools to systematically modify the isochromanone core, for instance, by altering the substitution patterns on the aromatic ring or modifying the side chains. organic-chemistry.org

The position and nature of substituents on the benzopyran core are critical for activity. For example, in the related coumarin (B35378) series, the antioxidant activity is highly dependent on the position of hydroxyl groups. nih.gov Specifically, o-dihydroxycoumarins show excellent antioxidant and radical scavenging activities, far superior to monohydroxy or m-dihydroxy analogues. nih.gov This highlights the importance of the relative positioning of hydroxyl groups for activity. Similarly, SAR studies on phenolic compounds show that methoxy groups can increase a compound's lipophilicity, which may enhance its ability to interact with biological membranes and target proteins. researchgate.netnih.gov The antifungal activity of coumarins has been shown to depend on O-substitutions and the presence of electron-withdrawing groups. mdpi.com These principles are directly applicable to the SAR of 8-hydroxy-7-methoxyisochroman-3-one, where modifying the hydroxyl and methoxy groups, or introducing other substituents, would be a logical step in synthesizing analogues for biological evaluation. By comparing the biological activities of a library of such synthetic analogues, researchers can map the pharmacophore and optimize the structure for enhanced potency or selectivity.

Structural Relationships with Other Benzopyran Core Structures (e.g., Chromans, Coumarins)

Isochromanones belong to the broader class of benzopyranoids, which all share a common bicyclic benzopyran core. This family includes several important structural classes, such as chromans, coumarins, and chromones. While they share a foundational structure, they differ in the arrangement of the pyran or pyrone ring and the level of saturation.

Coumarins (2H-1-benzopyran-2-one) and Chromones (4H-1-benzopyran-4-one) are isomers, differing in the position of the carbonyl group in the pyrone ring. mdpi.com They are both aromatic heterocyclic compounds.

Isochromanones , such as this compound, are based on a 1H-isochromen-3(4H)-one core. They are isomers of chromanones and are characterized by the oxygen atom being at position 2 and the carbonyl at position 3. The "isochroman" part of the name indicates this inverted arrangement compared to a "chroman" structure. The "-one" suffix points to the ketone in the heterocyclic ring, and the "-3-" specifies its location.

Chromans (3,4-dihydro-2H-1-benzopyran) possess a fully saturated dihydropyran ring fused to the benzene ring, lacking the carbonyl group found in coumarins and chromones.

The structural similarity among these scaffolds means they can sometimes interact with similar biological targets. However, the subtle differences in their geometry, electronic distribution, and hydrogen bonding capacity lead to distinct pharmacological profiles.

Stereoisomeric Forms and Their Isolation

Chirality is a key feature of many naturally occurring dihydroisocoumarins, including analogues of this compound. The carbon atoms at positions 3 and 4 of the dihydropyranone ring can be chiral centers, leading to the existence of multiple stereoisomers (enantiomers and diastereomers). For example, the presence of a methyl group at C-3 in mellein makes this position a stereocenter.

The specific stereochemistry is often crucial for biological activity, with one stereoisomer typically being significantly more active than the others. Consequently, the isolation and stereochemical determination of these compounds are of great importance. Fungi often produce these compounds in a stereospecific manner.

The isolation of individual stereoisomers from a mixture requires chiral chromatography techniques. Once isolated, the absolute configuration of the stereocenters is determined using a combination of spectroscopic and analytical methods. These include:

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the chiral environment in a molecule and is frequently used to determine the absolute configuration of dihydroisocoumarins by comparing experimental spectra with theoretical calculations or known standards. nih.gov

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray analysis provides unambiguous proof of the relative and absolute stereochemistry of a molecule. nih.gov

Mosher's Ester Analysis: This NMR-based method can be used to determine the absolute configuration of chiral secondary alcohols by derivatizing them with a chiral reagent (Mosher's acid) and analyzing the resulting diastereomeric esters. nih.gov

The isolation and characterization of specific stereoisomers, such as (3R,4R)-3,4-dihydro-4,6-dihydroxy-3-methyl-1-oxo-1H-isochromene-5-carboxylic acid, demonstrate the stereochemical diversity present in these natural products. mdpi.com

Structure Activity Relationship Sar Studies

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Potency

The substitution pattern of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring of isochromanones is a critical determinant of their biological activity. In 8-Hydroxy-7-methoxyisochroman-3-one, the hydroxyl group at the C-8 position and the methoxy group at the C-7 position create a specific electronic and steric environment that influences how the molecule interacts with biological targets.

The phenolic hydroxyl group at C-8 is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the binding sites of enzymes and receptors. This interaction is often crucial for anchoring the molecule in the correct orientation for a biological effect. The acidity of this phenolic proton can also play a role in its mechanism of action.

Research on other classes of natural products, such as flavonoids and coumarins, has consistently shown that the number and position of hydroxyl and methoxy groups strongly influence their antioxidant, anti-inflammatory, and anticancer activities. nih.govnih.gov For example, the antioxidant capacity of phenolic compounds is directly related to the presence of free hydroxyl groups that can donate a hydrogen atom to scavenge free radicals. mdpi.com Covering these hydroxyl groups, such as through methylation, can diminish this activity while potentially enhancing others, like antimicrobial effects, by increasing lipophilicity. nih.gov

| Compound Analogue | Substitution Pattern | Relative Biological Potency | Probable Rationale |

| A | 8-OH, 7-OCH₃ | Baseline | The vicinal hydroxyl and methoxy groups provide a balance of hydrogen bonding capability and lipophilicity. |

| B | 7-OH, 8-OCH₃ | Potentially Lower | The methoxy group at C-8 may sterically hinder the C-7 hydroxyl from optimally interacting with the target binding site. |

| C | 7,8-di-OH | Potentially Higher (Antioxidant) | Two hydroxyl groups could enhance hydrogen bonding and radical scavenging activity, though increased polarity might reduce cell permeability. |

| D | 7,8-di-OCH₃ | Potentially Lower | The absence of a free hydroxyl group would prevent critical hydrogen bond donation, likely reducing binding affinity to many targets. |

Stereochemical Requirements for Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of drug action. nih.govmdpi.com Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning that one stereoisomer of a drug may be significantly more active than its mirror image (enantiomer). mdpi.com The isochromanone scaffold can contain chiral centers, most commonly at the C-3 or C-4 positions if they are substituted.

For a molecule like this compound, if a substituent were introduced at the C-4 position, this would create a stereocenter. The two resulting enantiomers, (R)- and (S)-, would have identical physical properties except for the direction in which they rotate plane-polarized light. However, their interaction with a chiral biological target, such as an enzyme or receptor, could be vastly different. One enantiomer might fit perfectly into a binding site, leading to a potent biological response, while the other may fit poorly or not at all, resulting in low or no activity. mdpi.com In some cases, the "inactive" enantiomer can even be responsible for undesirable side effects.

The absolute configuration (the R or S designation) at a chiral center dictates the precise spatial orientation of the substituents. This orientation is what determines the efficacy of interaction with a target. Molecular modeling and experimental studies on other chiral molecules have repeatedly demonstrated that specific stereochemical requirements are necessary for efficient binding and biological activity. mdpi.com Therefore, when considering derivatives of this compound, controlling the stereochemistry is a critical aspect of designing potent and selective therapeutic agents.

| Compound (Hypothetical C4-Substituted Analogue) | Stereochemistry | Biological Activity | Rationale for Difference |

| 4-Methyl-8-hydroxy-7-methoxyisochroman-3-one | Racemic (R/S mixture) | Moderate | The activity observed is an average of the high-activity and low-activity enantiomers. |

| 4-Methyl-8-hydroxy-7-methoxyisochroman-3-one | (S)-enantiomer | High | The (S) configuration allows for optimal three-point interaction with the chiral binding site on the biological target. |

| 4-Methyl-8-hydroxy-7-methoxyisochroman-3-one | (R)-enantiomer | Low/Inactive | The (R) configuration results in a steric clash or improper orientation within the binding site, preventing effective interaction. |

Comparative SAR Analysis Across Isochromanone Chemotypes

The biological activity of isochromanones is not solely dependent on the substituents but also on the core heterocyclic structure itself. Comparing this compound to other isochromanone chemotypes reveals how variations in the scaffold can influence activity.

Furthermore, the fusion of additional rings to the isochromanone core can create entirely new classes of compounds with different biological profiles. The introduction of a nitrogen atom into the aromatic ring, creating an aza-isochromanone, would significantly alter the electronic properties and hydrogen-bonding capacity of the molecule.

SAR studies on related heterocyclic systems like 8-hydroxyquinolines have shown that the core scaffold is a crucial pharmacophore, and its interaction with key residues in a target's active site is fundamental to its inhibitory potency. nih.gov Similarly, in homoisoflavonoids, the catechol structure in one of the rings was found to be critical for acetylcholinesterase inhibition. This highlights that while substituent effects are important, the integrity and specific nature of the core ring system are paramount for a given biological activity.

| Chemotype | Key Structural Difference from Parent | Impact on Biological Activity Profile |

| Isochroman-3-one | Core scaffold | The foundational structure for a particular class of biological activities. |

| Dihydroisocoumarin | Unsaturation in the lactone ring | The double bond creates a planar system, potentially favoring interactions with flat aromatic residues in a binding site and altering electronic properties. |

| Phthalide | Isomeric lactone (fused at different positions) | A different overall shape and dipole moment, leading to interactions with different biological targets or a different binding mode. |

| Aza-isochromanone | Nitrogen atom in the aromatic ring | Alters the basicity and hydrogen-bonding pattern of the core, potentially leading to new or enhanced interactions with the target. |

Biological Activities and Mechanistic Investigations

Enzyme Inhibitory Actions

Modulation of α-Glucosidase Activity

There is currently no available scientific literature detailing the modulatory effects of 8-Hydroxy-7-methoxyisochroman-3-one on α-glucosidase activity.

Inhibition of Topoisomerase I and Other Enzymes

No studies have been found that investigate or report the inhibitory action of this compound on topoisomerase I or other enzymes.

Anti-inflammatory Properties and Pathways

Inhibition of Inflammatory Mediators (e.g., COX-2, iNOS, PGE2, NO)

Information regarding the ability of this compound to inhibit inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), prostaglandin (B15479496) E2 (PGE2), or nitric oxide (NO) is not present in the reviewed scientific research.

Downregulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6)

There is no evidence available in published research to suggest that this compound downregulates the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) or interleukin-6 (IL-6).

Antioxidant Mechanisms and Radical Scavenging Capabilities

The antioxidant properties and radical scavenging mechanisms of this compound have not been documented in the scientific literature that was surveyed.

No Scientific Data Available for this compound

Following a comprehensive review of scientific literature and databases, there is no available research data detailing the biological activities of the chemical compound This compound .

Specific searches for the antimicrobial spectrum, cytotoxic effects on cancer cell lines, and plant growth regulatory activity for this particular compound did not yield any published studies. Therefore, it is not possible to provide a scientifically accurate article based on the requested outline.

The information required to discuss its antibacterial, antifungal, cytotoxic, and phytotoxic properties is absent from the public scientific domain. Research into these aspects of this compound has either not been conducted or not been published in accessible literature.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental to the analysis of 8-Hydroxy-7-methoxyisochroman-3-one, providing the necessary separation from other potentially interfering compounds present in the sample.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely used technique for the quantitative analysis of organic compounds. aurora-universities.eu In this method, the sample is passed through a column packed with a stationary phase, and the separation of components is achieved based on their differential interactions with the stationary and mobile phases. measurlabs.com The DAD detector measures the absorbance of light across a spectrum of wavelengths, allowing for the identification and quantification of the analyte based on its characteristic UV absorption. measurlabs.compan.olsztyn.pl For aromatic compounds like this compound, which contain conjugated double bonds, DAD is particularly useful for both identification and purity assessment. pan.olsztyn.pl The selection of an appropriate detection wavelength is critical to ensure optimal sensitivity for all compounds of interest. nih.gov While HPLC-DAD is a robust and relatively simple technique, complex samples may require extensive sample pretreatment to avoid interference from the sample matrix. measurlabs.commdpi.com

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the technique of choice for analyzing a wide array of compounds in complex biological and environmental samples. wikipedia.org This powerful analytical tool combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.orgtechnologynetworks.com The LC system separates the components of a mixture, which are then introduced into the mass spectrometer. The MS provides detailed spectral information that can confirm the identity of each separated component with high accuracy. wikipedia.org

LC-MS/MS, particularly using tandem mass spectrometers like triple quadrupole (QQQ) or quadrupole time-of-flight (QTOF) systems, offers significant advantages in selectivity and quantification. technologynetworks.comresearchgate.net In a tandem MS setup, the first mass analyzer (MS1) selects a precursor ion of a specific mass-to-charge ratio (m/z). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). researchgate.net This process, known as multiple-reaction monitoring (MRM), provides a high degree of specificity and is essential for the accurate quantification of analytes in complex matrices, even at very low concentrations. nih.gov The enhanced selectivity of LC-MS/MS can also reduce the need for complete chromatographic separation, simplifying sample analysis. wikipedia.org

Advanced Mass Spectrometry for Trace Analysis (e.g., LC-(HR)MS)

For the detection of trace levels of this compound, advanced mass spectrometry techniques such as Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-(HR)MS) are invaluable. These methods offer superior sensitivity and the ability to unambiguously identify compounds in intricate biological samples. nih.gov Techniques like electrospray ionization (ESI) have become standard for interfacing LC with MS, allowing for the analysis of a broad spectrum of biological molecules. nih.gov High-resolution mass spectrometers can accurately determine the mass of an analyte, which is crucial for distinguishing it from other molecules with similar masses.

Sample Preparation and Matrix Effects in Biological Samples

The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates presents unique challenges due to the complexity of these samples. nih.govchromatographytoday.com The "matrix effect" is a significant concern in LC-MS/MS analysis, where endogenous components of the biological sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. chromatographytoday.comnih.gov This can compromise the accuracy and reproducibility of the quantification. chromatographytoday.com

To mitigate matrix effects, effective sample preparation is essential. Common techniques include:

Protein Precipitation: This method uses a solvent like acetonitrile (B52724) to precipitate proteins from the sample, which are then removed by centrifugation. chromatographytoday.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte, while interfering compounds are washed away. This is a highly effective method for removing phospholipids, a major cause of matrix effects in biological samples. chromatographytoday.com

The choice of sample preparation method can significantly impact the observed matrix effect. nih.gov For instance, different extraction techniques may yield varying levels of analyte recovery and matrix interference. chromatographytoday.com It is crucial to develop and optimize a sample preparation protocol specific to the matrix being analyzed to ensure reliable and accurate results. chromatographytoday.com

Method Validation for Reproducibility and Accuracy

A critical aspect of developing any analytical method for this compound is rigorous validation to ensure its reproducibility and accuracy. Method validation establishes the performance characteristics of the assay and demonstrates its suitability for the intended purpose. Key validation parameters include:

Linearity: Demonstrating a linear relationship between the analyte concentration and the instrumental response over a defined range.

Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.gov

Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). These are typically evaluated at multiple concentration levels. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. nih.gov

Specificity and Selectivity: Ensuring that the method can unequivocally measure the analyte in the presence of other components in the sample. nih.gov

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

The tables below illustrate typical data obtained during method validation for an LC-MS/MS assay.

Table 1: Representative Linearity Data

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.999 |

Table 2: Illustrative Precision and Accuracy Data

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5 | < 5 | ± 10 | < 8 | ± 10 |

| Medium | 50 | < 5 | ± 10 | < 8 | ± 10 |

| High | 500 | < 5 | ± 10 | < 8 | ± 10 |

Table 3: Example Recovery and Matrix Effect Results

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | > 85 | < 15 |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex. aalto.fimdpi.com

For 8-Hydroxy-7-methoxyisochroman-3-one, molecular docking studies would begin with the generation of a 3D structure of the molecule. This structure would then be docked into the active sites of various known protein targets, particularly those implicated in diseases where similar scaffolds have shown activity. The process involves sampling a vast number of possible binding poses and scoring them based on functions that approximate the binding free energy. youtube.com A lower binding energy score typically indicates a more stable and potentially more potent interaction. nih.govbiomedpharmajournal.org

The analysis of the docking results focuses on the non-covalent interactions between the isochromanone and the protein's amino acid residues. Key interactions for this specific compound would likely involve:

Hydrogen Bonds: The hydroxyl group (-OH) at the C8 position and the ketone oxygen (=O) at the C3 position are prime candidates for forming hydrogen bonds with suitable donor or acceptor residues in a protein's binding pocket. nih.gov

Hydrophobic Interactions: The aromatic ring of the isochromanone core can engage in hydrophobic and π-alkyl interactions with nonpolar residues. aalto.fibiomedpharmajournal.org

A hypothetical docking study of this compound against a candidate protein kinase might yield results that can be summarized as follows:

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | 8-OH | GLU 85 (Oxygen) | 2.1 |

| Hydrogen Bond | 3-C=O | LYS 33 (Nitrogen) | 2.9 |

| Pi-Alkyl | Aromatic Ring | VAL 25 | 4.5 |

| Van der Waals | Methoxy (B1213986) Group | ILE 83 | 3.8 |

| This table is for illustrative purposes only. |

Such studies help identify key interacting residues and provide a structural basis for a compound's potential mechanism of action, guiding the design of more potent analogs. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule. ufms.br These methods provide insights into properties that govern how a molecule will interact with biological targets. researchgate.net For this compound, these calculations can determine several key parameters.

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map highlights regions of negative potential (electron-rich areas, likely to act as hydrogen bond acceptors) and positive potential (electron-poor areas, likely to act as hydrogen bond donors). For this isochromanone, the MEP would likely show negative potential around the carbonyl oxygen and the oxygen of the hydroxyl group, indicating these are key sites for electrophilic attack or hydrogen bonding.

Furthermore, Frontier Molecular Orbital (FMO) theory is crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

| Calculated Property | Hypothetical Value | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability |

| Dipole Moment | 3.2 D | Moderate polarity |

| This table is for illustrative purposes only and is based on typical values for similar heterocyclic compounds. orientjchem.org |

These quantum calculations allow for the prediction of the most reactive sites on the molecule, which is invaluable for understanding potential metabolic pathways or the mechanism of covalent inhibition if applicable. ufms.br

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for assessing the conformational flexibility of the ligand and the stability of its binding pose within the protein's active site. biorxiv.org

An MD simulation of the this compound-protein complex, generated from a promising docking result, would be performed. The system is placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). nih.gov The simulation then calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds to microseconds.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, converging RMSD value suggests the complex has reached equilibrium and the binding is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein or ligand are most flexible. High RMSF values in the protein's active site loops might indicate an induced-fit binding mechanism.

Interaction Stability: MD simulations allow for the monitoring of key interactions (like hydrogen bonds) identified in docking. The percentage of simulation time that a specific hydrogen bond remains intact is a strong indicator of its importance for binding affinity. aalto.fi

These simulations provide a more realistic understanding of the binding event, confirming the stability of docked poses and revealing conformational changes that may occur upon binding. tue.nl

In Silico Screening and Virtual Library Design for Novel Isochromanone Discovery

In silico or virtual screening is a computational strategy used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govnih.gov This approach can dramatically accelerate the discovery of new lead compounds.

Starting with the this compound scaffold, a virtual library can be designed. This involves systematically modifying the core structure to create a large set of virtual derivatives. Modifications could include:

Altering the substitution pattern on the aromatic ring.

Replacing the hydroxyl or methoxy groups with other functional groups (e.g., halogens, amines, larger alkyl groups).

Introducing substituents on the lactone ring.

This virtual library, which can contain thousands or millions of compounds, is then screened against a validated protein target using high-throughput molecular docking. nih.gov The top-scoring compounds, those with the best-predicted binding energies and interaction profiles, are selected for further analysis or chemical synthesis and experimental testing. nih.gov This focused approach is far more efficient than traditional high-throughput screening of random compounds.

| Scaffold Position | R-Group Modification | Purpose |

| C5 | -H, -F, -Cl, -CH3 | Explore electronic and steric effects on aromatic ring |

| C8 | -OH, -NH2, -SH | Probe different hydrogen bonding capabilities |

| C4 | -H, -CH3 | Investigate impact of substitution near the lactone ring |

| This table illustrates a basic strategy for virtual library design based on the isochromanone core. |

This iterative cycle of design, virtual screening, and experimental validation is a cornerstone of modern computer-aided drug design, enabling the rapid optimization of initial hits like this compound into potent and selective drug candidates.

Future Research Directions and Translational Perspectives

Exploration of Underexplored Natural Niches for Novel Isochromanone Discovery

The vast majority of natural products have been discovered from a relatively small fraction of the world's biodiversity. A significant frontier in drug discovery lies in the exploration of untapped and unique ecological niches, which are likely to harbor microorganisms that produce novel isochromanones.

Marine Ecosystems: The marine environment, particularly, is a rich and underexplored reservoir of microbial diversity. Marine-derived fungi, for instance, have been identified as prolific producers of new secondary metabolites, including a variety of isocoumarin (B1212949) analogues. nih.govmdpi.com Organisms isolated from marine sediments and those living in symbiotic relationships with other marine life, such as sponges and algae, are subjected to unique evolutionary pressures, leading to the development of distinct metabolic pathways and novel chemical structures. mdpi.comuni-bonn.de For example, a chemical investigation of the marine-derived fungus Paraphoma sp. led to the isolation of nine new secondary metabolites, six of which were isocoumarin analogues. nih.gov

Extremophiles and Co-cultivation: Extremophiles, which are organisms that thrive in harsh conditions such as extreme temperatures, pH, or salinity, represent another promising source for new bioactive compounds. carleton.edumdpi.com Their ability to survive in such environments is due to unique biochemical adaptations that could lead to the production of novel isochromanones. nih.govnih.gov Furthermore, the technique of microbial co-cultivation, where two or more different microorganisms are grown together, can induce the expression of silent biosynthetic gene clusters. nih.gov This approach mimics the natural competitive interactions between microbes, often resulting in the production of compounds that are not observed when the organisms are cultured alone. nih.gov A study involving the co-cultivation of the marine fungus Cosmospora sp. and the phytopathogen Magnaporthe oryzae resulted in the production and isolation of new isochromanones. nih.gov These strategies significantly broaden the chemical space available for the discovery of new isochromanone-based drug leads.

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

While natural product discovery is crucial, the ability to produce these compounds in a sustainable and scalable manner is a major bottleneck for their clinical development. Traditional chemical syntheses can be lengthy, costly, and often rely on harsh reagents and conditions. Chemoenzymatic synthesis and biocatalysis offer greener and more efficient alternatives.

Biocatalysis: This approach utilizes isolated enzymes or whole-cell systems to perform specific chemical transformations. mdpi.comnih.gov Biocatalytic processes are attractive because they are highly selective, occur under mild conditions, and are environmentally benign. mdpi.comresearchgate.net For instance, microorganisms like yeasts and filamentous fungi have been successfully used for the biocatalytic reduction of coumarins to dihydrocoumarins, demonstrating the potential for microbial transformations in producing isochromanone-related structures. mdpi.com Whole-cell biocatalysis is particularly advantageous as it can eliminate the need for costly enzyme purification and cofactor supplementation. frontiersin.org

Chemoenzymatic Synthesis: This strategy combines the best of both worlds: the precision of enzymatic reactions with the versatility of traditional organic chemistry. nih.govnih.gov Enzymes can be used to create key chiral intermediates or perform difficult transformations with high stereo- and regioselectivity, which are then elaborated upon using chemical methods. qub.ac.ukrsc.org This hybrid approach can significantly shorten synthetic routes, improve yields, and reduce the environmental impact of chemical production. researchgate.netqub.ac.uk The development of robust and reusable biocatalysts, such as immobilized enzymes, further enhances the economic feasibility and sustainability of producing complex molecules like 8-Hydroxy-7-methoxyisochroman-3-one and its analogues. frontiersin.orgresearchgate.net

Detailed Mechanistic Elucidation of Biological Activities at the Molecular Level

A thorough understanding of how isochromanones exert their biological effects at the molecular level is fundamental for their development as therapeutic agents. While many compounds from this class have shown promising anticancer, antimicrobial, and anti-inflammatory activities, their precise molecular targets and mechanisms of action often remain unclear.

Future research must focus on identifying the specific proteins, enzymes, or signaling pathways that are modulated by isochromanones. For example, in the context of cancer, it is crucial to determine if these compounds induce apoptosis, inhibit cell cycle progression, or interfere with specific oncogenic signaling pathways. nih.gov Studies on other heterocyclic compounds have revealed mechanisms such as the inhibition of cytochrome P450 isoforms, induction of phase II detoxification enzymes, and modulation of pathways like PI3K/Akt. nih.govmdpi.com Unraveling these mechanisms for isochromanones will not only validate their therapeutic potential but also provide critical information for predicting potential side effects and identifying patient populations most likely to respond to treatment. This deep mechanistic understanding is a prerequisite for advancing these compounds into clinical trials.

Rational Design of Potent and Selective Isochromanone Analogues Based on SAR

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. researchgate.netgrafiati.com By systematically modifying the isochromanone scaffold and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity. researchgate.net

For example, SAR studies on related isoquinolin-1-ones have shown that substitutions at specific positions can dramatically influence their anticancer activity. nih.gov Similarly, investigations into spiro[isochromanpiperidine] analogues have helped to define the structural requirements for their activity as histamine (B1213489) release inhibitors. nih.gov For this compound, future research should involve the synthesis of a library of analogues with modifications at the hydroxyl and methoxy (B1213986) groups, as well as on the aromatic and lactone rings. Evaluating these new compounds in a panel of biological assays will generate critical SAR data. This information will guide the rational design of new analogues with improved potency, reduced off-target effects, and better pharmacokinetic properties, ultimately leading to the development of optimized drug candidates. researchgate.net

Application of Artificial Intelligence and Machine Learning in Isochromanone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of drug discovery and development, including research on isochromanones. stmjournals.commdpi.com These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. nih.gov

Accelerating Discovery and Design: In the context of isochromanone research, AI and ML can be applied in several ways. Machine learning models can be trained on existing data to predict the biological activities and toxicity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis. nih.govresearchgate.net Generative AI models can even design novel isochromanone structures with desired properties from scratch. nih.gov

Predictive Modeling: AI can also be used to predict protein structures, model drug-target interactions, and forecast the outcomes of chemical reactions, thereby streamlining the entire drug development pipeline. nih.govresearchgate.net By leveraging AI, researchers can more efficiently explore chemical space, optimize SAR, and design more effective and safer isochromanone-based drugs, significantly reducing the time and cost associated with bringing a new therapeutic to market. researchgate.net

Q & A

Q. Key Considerations :

- Protect hydroxyl/methoxy groups during synthesis to avoid side reactions.

- Purify intermediates via column chromatography (e.g., petroleum ether/ethyl acetate gradients) to ensure purity .

How can regioselectivity challenges in the methoxylation and hydroxylation of isochroman-3-one derivatives be addressed?

Level: Advanced

Answer:

Regioselectivity in methoxylation and hydroxylation is influenced by steric and electronic factors. Strategies include:

- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., methoxy) to position reagents at specific sites. For example, highlights DDQ-mediated oxidative cyclization to install hydroxyl groups adjacent to electron-rich methoxy substituents .

- Enzymatic Hydroxylation : Leverage cytochrome P450 enzymes or fungal biocatalysts for site-specific hydroxylation, as seen in natural product biosynthesis.

- Protection-Deprotection Sequences : Temporarily block reactive sites (e.g., silyl ether protection for hydroxyl groups) to direct methoxylation to desired positions .

Data Contradictions : Some studies report conflicting yields for similar reactions due to solvent polarity (e.g., DCM vs. THF) or catalyst loading. Optimize conditions via Design of Experiments (DoE) to resolve discrepancies .

What spectroscopic techniques are suitable for characterizing this compound?

Level: Basic

Answer:

Critical techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and hydroxyl/methoxy bands (~3400 cm⁻¹ and ~2850 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Validation : Cross-reference data with computational predictions (e.g., DFT calculations) to confirm assignments.

How to resolve contradictions in reported biological activities of structurally similar isochromanones?

Level: Advanced

Answer:

Contradictions often arise from structural variations (e.g., substituent positions) or assay conditions. Mitigation strategies:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace methoxy with ethoxy) and compare bioactivity. shows that ethyl/morpholine groups in chromenones drastically alter reactivity and applications .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, cell lines). emphasizes angioprotective properties in homoisoflavones, which may guide assay design for vascular models .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ) to identify trends in bioactivity .

What are the recommended safety protocols when handling this compound?

Level: Basic

Answer:

While specific SDS data for this compound is unavailable, extrapolate from related isochromanones ():

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

How to design experiments to assess the potential biological activity of this compound?